3-Azetidinomethyl-3'-carboethoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of azetidinone derivatives is a topic of interest due to their potential biological activities. For instance, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones was explored, revealing potent antiproliferative compounds with significant activity against breast cancer cells . Another study involved the synthesis of thieno[3',2':5,6]pyrido[4,3-d]pyrimidinone derivatives via an aza-Wittig reaction, showcasing the versatility of azetidinone synthesis methods . Additionally, the transformation of 4-imino-2-azetidinones into 2-aminopyridines through a 1,5-hydride migration during vacuum distillation was reported, indicating the reactivity of azetidinone derivatives under thermal conditions .
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is crucial for their biological activity. X-ray crystallography studies have shown that the torsional angle between phenyl rings in the azetidinone scaffold is important for antiproliferative activity, with a trans configuration between the 3-phenoxy and 4-phenyl rings being generally optimal . This suggests that the spatial arrangement of substituents on the azetidinone core can significantly influence the compound's biological effects.
Chemical Reactions Analysis
Azetidinone derivatives can undergo various chemical reactions. The study on 3-phenoxy-1,4-diarylazetidin-2-ones demonstrated their ability to inhibit tubulin polymerization, disrupt microtubular structures, and induce G2/M arrest and apoptosis in cancer cells . The thermal transformation of 4-imino-2-azetidinones into 2-aminopyridines is another example of the chemical reactivity of these compounds, which can lead to the formation of different heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. For example, the presence of azobenzene and carboxylic acid units in a benzoxazine derivative was found to catalyze the ring-opening polymerization of the benzoxazine unit at a lower temperature than typical benzoxazines . This indicates that the introduction of functional groups into the azetidinone framework can alter its reactivity and physical properties, such as curing behavior and surface energy.
Safety And Hazards
properties
IUPAC Name |
ethyl 3-[3-(azetidin-1-ylmethyl)benzoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-24-20(23)18-9-4-8-17(13-18)19(22)16-7-3-6-15(12-16)14-21-10-5-11-21/h3-4,6-9,12-13H,2,5,10-11,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIZJQCZGFPFPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643246 |
Source
|
Record name | Ethyl 3-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinomethyl-3'-carboethoxybenzophenone | |
CAS RN |
898771-48-7 |
Source
|
Record name | Ethyl 3-[3-(1-azetidinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.